molecular formula C16H17NO2S B2994111 1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone CAS No. 953946-34-4

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone

Cat. No.: B2994111
CAS No.: 953946-34-4
M. Wt: 287.38
InChI Key: MHOTXHVJQZELCF-UHFFFAOYSA-N
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Description

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone is a synthetic organic compound featuring a morpholino ring substituted with a phenyl group at the 2-position, linked via an ethanone bridge to a thiophen-2-yl moiety. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for diverse applications, including enzyme inhibition and antiviral activity. Its design aligns with bioactive analogs targeting enzymes like phosphoglycerate dehydrogenase (PHGDH) or viral proteases .

Properties

IUPAC Name

1-(2-phenylmorpholin-4-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(11-14-7-4-10-20-14)17-8-9-19-15(12-17)13-5-2-1-3-6-13/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOTXHVJQZELCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1-bromo-2-phenylethane, under basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Coupling: The final step involves coupling the phenyl-substituted morpholine with the thiophene derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine or thiophene derivatives.

Scientific Research Applications

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and thiophene rings may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Morpholino-Based α-Ketothioamide Derivatives

Compounds such as 1-(2-iodophenyl)-2-morpholino-2-thioxoethanone (29) and 1-(3-nitrophenyl)-2-morpholino-2-thioxoethanone (33) share the morpholino-ethanone backbone but replace the thiophen-2-yl group with substituted aryl rings (e.g., iodophenyl, nitrophenyl) and a thioxo (C=S) instead of oxo (C=O) group at the α-position (Table 1).

  • Synthetic Yields: Yields for these analogs range from 47% (iodophenyl derivatives) to 73% (nitrophenyl derivatives), influenced by substituent electronic effects .

Table 1: Comparison of Morpholino-Ethanone Derivatives

Compound Name Substituents Functional Group Yield (%) Activity/Application
1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone 2-Phenyl, thiophen-2-yl C=O N/A Hypothesized enzyme inhibition
1-(2-Iodophenyl)-2-morpholino-2-thioxoethanone (29) 2-Iodophenyl C=S 47 PHGDH inhibitor
1-(3-Nitrophenyl)-2-morpholino-2-thioxoethanone (33) 3-Nitrophenyl C=S 73 PHGDH inhibitor

Thiophen-2-yl Ethanone Antivirals

MAC-5576 (2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone) shares the thiophen-2-yl-ethanone core but replaces the morpholino-phenyl group with a 5-chloropyridinyl moiety. It inhibits SARS-CoV Mpro with an IC50 of 0.5 μM, highlighting the importance of the thiophen-2-yl group in antiviral activity .

  • Structural Advantage: The pyridinyl group in MAC-5576 may enhance solubility and target binding compared to morpholino derivatives.

Heterocyclic and Aromatic Modifications

1-(4-Morpholinyl)-2-[4-(4-(2-thienyl)-2-pyrimidinyl)phenoxy]ethanone (CAS 477888-46-3) introduces a pyrimidinyl-phenoxy substituent instead of phenyl-thiophene.

Indolyl and Thioether Derivatives

Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone demonstrate superior antiplasmodial activity (pIC50 = 8.21) compared to chloroquine (pIC50 = 7.55). While lacking morpholino groups, their ethanone-thioether architecture underscores the versatility of the ethanone linker in drug design .

Biological Activity

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone, a synthetic organic compound characterized by its morpholine and thiophene moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The compound has the chemical formula C14H15N1O1S1 and a CAS number of 953946-34-4. Its synthesis typically involves:

  • Formation of the Morpholine Ring : Achieved through the reaction of diethanolamine with halogenated compounds.
  • Attachment of the Thiophene Ring : Conducted via Friedel-Crafts acylation using thiophene and acyl chlorides.
  • Final Coupling : Involves palladium-catalyzed cross-coupling reactions to link the morpholine and thiophene components.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural features allow for effective binding within hydrophobic pockets, influencing various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

Anticancer Activity

In vitro studies have demonstrated that this compound has significant inhibitory effects on cancer cell lines, particularly those associated with breast and lung cancers. The compound's ability to induce apoptosis in these cells is noteworthy.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Induction of apoptosis via caspase activation
A549 (Lung)7.8Inhibition of cell proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is particularly pronounced against Gram-positive bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins.

Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.

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